molecular formula C15H11N5O B5701888 4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile

4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile

Cat. No.: B5701888
M. Wt: 277.28 g/mol
InChI Key: ZWTJMSDKAWUCDQ-UHFFFAOYSA-N
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Description

4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile is an organic compound that features a tetrazole ring, a phenoxy group, and a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The tetrazole ring is known for its stability and biological activity, making it a valuable component in drug design and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile typically involves the formation of the tetrazole ring followed by its attachment to the phenoxy and benzonitrile groups. One common method for synthesizing tetrazole derivatives is through the click chemistry approach, which involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring. This method is favored for its efficiency and high yield.

Another approach involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring, followed by subsequent reactions to attach the phenoxy and benzonitrile groups . The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile or water to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield different oxidized forms, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s tetrazole ring is known for its biological activity, making it a potential candidate for drug development.

    Material Science: The stability and electronic properties of the tetrazole ring make this compound useful in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound can be used as a probe or ligand in biological studies to investigate receptor-ligand interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites in proteins and modulate their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-(Tetrazol-1-yl)phenoxy]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, phenoxy group, and benzonitrile moiety allows for versatile applications in various fields, setting it apart from other tetrazole derivatives.

Properties

IUPAC Name

4-[[3-(tetrazol-1-yl)phenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c16-9-12-4-6-13(7-5-12)10-21-15-3-1-2-14(8-15)20-11-17-18-19-20/h1-8,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTJMSDKAWUCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C#N)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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